N-methyl-1-(1-methylindol-2-yl)methanamine;hydrochloride
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Overview
Description
N-methyl-1-(1-methylindol-2-yl)methanamine;hydrochloride is a chemical compound with the empirical formula C11H15ClN2 and a molecular weight of 210.70 g/mol . This compound is part of the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(1-methylindol-2-yl)methanamine;hydrochloride typically involves the reaction of 1-methylindole with formaldehyde and methylamine under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(1-methylindol-2-yl)methanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted indole compounds.
Scientific Research Applications
N-methyl-1-(1-methylindol-2-yl)methanamine;hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-methyl-1-(1-methylindol-2-yl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1-methylpiperidin-2-yl)methanamine: Similar in structure but with a piperidine ring instead of an indole ring.
N-Methyl-1-naphthalenemethylamine hydrochloride: Contains a naphthalene ring instead of an indole ring.
Uniqueness
N-methyl-1-(1-methylindol-2-yl)methanamine;hydrochloride is unique due to its indole structure, which imparts specific biological activities and chemical reactivity. The indole ring system is known for its ability to interact with various biological targets, making this compound particularly valuable in medicinal chemistry and drug development .
Properties
CAS No. |
3238-78-6 |
---|---|
Molecular Formula |
C11H15ClN2 |
Molecular Weight |
210.70 g/mol |
IUPAC Name |
N-methyl-1-(1-methylindol-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H14N2.ClH/c1-12-8-10-7-9-5-3-4-6-11(9)13(10)2;/h3-7,12H,8H2,1-2H3;1H |
InChI Key |
JOMVOHHRBJOFIM-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC2=CC=CC=C2N1C.Cl |
Origin of Product |
United States |
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